molecular formula C17H18N2O B15204491 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol

1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol

Cat. No.: B15204491
M. Wt: 266.34 g/mol
InChI Key: YVPVKUGFYTXKFC-UHFFFAOYSA-N
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Description

1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is a complex organic compound that features an indole ring system substituted with a phenyl group and an amino alcohol side chain. Compounds with indole structures are often of significant interest in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol typically involves multi-step organic reactions. One possible route could include:

    Formation of the Indole Ring: Starting from a suitable precursor like phenylhydrazine and an aldehyde or ketone to form the indole ring.

    Phenyl Substitution: Introducing the phenyl group at the 2-position of the indole ring through a Friedel-Crafts alkylation or acylation reaction.

    Amino Alcohol Side Chain Addition: Attaching the amino alcohol side chain via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput reactors, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives, potentially altering its biological activity.

    Substitution: The indole ring and the phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups to the indole or phenyl rings.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its indole structure, which is common in many bioactive compounds.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or nucleic acids, modulating their activity. The amino alcohol side chain might also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-3-(2-methyl-indol-1-yl)-propan-2-ol: Similar structure but with a methyl group instead of a phenyl group.

    1-Amino-3-(2-ethyl-indol-1-yl)-propan-2-ol: Similar structure but with an ethyl group instead of a phenyl group.

Uniqueness

1-Amino-3-(2-phenyl-indol-1-yl)-propan-2-ol is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity compared to its methyl or ethyl analogs.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-amino-3-(2-phenylindol-1-yl)propan-2-ol

InChI

InChI=1S/C17H18N2O/c18-11-15(20)12-19-16-9-5-4-8-14(16)10-17(19)13-6-2-1-3-7-13/h1-10,15,20H,11-12,18H2

InChI Key

YVPVKUGFYTXKFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN)O

Origin of Product

United States

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